2-Ethoxy-5-nitrobenzonitrile
Overview
Description
2-Ethoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3. It is a derivative of benzonitrile, characterized by the presence of an ethoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-5-nitrobenzonitrile can be synthesized through several methods. One common route involves the nitration of 2-ethoxybenzonitrile. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Ethoxy-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
2-Ethoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug candidates with specific biological activities.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-nitrobenzonitrile depends on the specific application and the target molecule it interacts with. In general, the nitro group can participate in redox reactions, while the nitrile group can act as a ligand in coordination chemistry. The ethoxy group provides additional reactivity and can influence the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzonitrile: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Methoxy-5-nitrobenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group, leading to differences in reactivity and physical properties.
Uniqueness
2-Ethoxy-5-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the ethoxy and nitro groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-ethoxy-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHGKWZNRFNTDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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